4-甲基-3-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

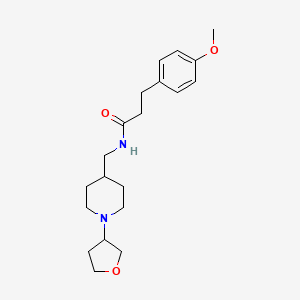

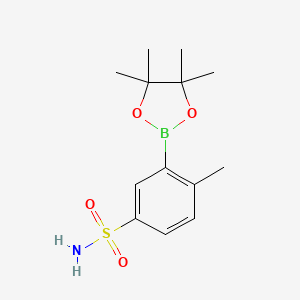

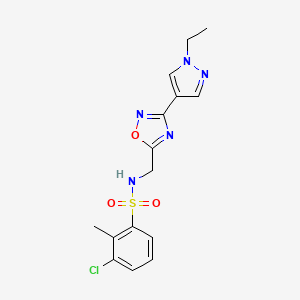

The compound "4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse range of biological activities. The presence of the tetramethyl-1,3,2-dioxaborolan-2-yl group suggests potential utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves multi-step organic reactions. For example, the synthesis of various benzenesulfonamide derivatives has been reported through the condensation of substituted benzaldehydes with hydrazinobenzenesulfonamide . Additionally, the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, which are closely related to the compound , has been achieved through Pd-catalyzed borylation of aryl bromides . This method is particularly effective for aryl bromides bearing sulfonyl groups, suggesting a possible synthetic route for the target compound.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often characterized using various spectroscopic techniques. For instance, a related sulfonamide compound was characterized by FT-IR, NMR, UV-Vis, and X-ray crystallography, revealing its crystalline structure in the monoclinic space group . Theoretical calculations, such as Density Functional Theory (DFT), can also provide insights into the optimized geometric parameters, vibrational frequencies, and electronic properties of these molecules .

Chemical Reactions Analysis

Sulfonamide compounds can participate in a variety of chemical reactions. The presence of the dioxaborolan-2-yl group in the target compound suggests its potential involvement in cross-coupling reactions, which are commonly used in the synthesis of complex organic molecules. The bioactivity studies of similar sulfonamide compounds have shown potential as enzyme inhibitors, indicating that the target compound may also exhibit such properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can be influenced by their molecular structure. For example, the introduction of different substituents can affect their solubility, melting point, and stability. The crystallographic analysis provides information on the unit cell parameters and density, which are important for understanding the solid-state properties of these compounds . Computational studies can predict properties such as dipole moments, thermodynamic properties, and molecular electrostatic potential, which are crucial for understanding the reactivity and interaction of the compound with biological targets .

科学研究应用

合成和结构分析

- 含有苯环的硼酸酯中间体,如3-氟-5-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苯甲酸甲酯,已通过三步取代反应合成。这些化合物的结构使用各种光谱技术和 X 射线衍射得到证实,其分子结构与密度泛函理论 (DFT) 优化的结构一致 (黄等人,2021 年)。

晶体学和 DFT 研究

- 合成了 2-((4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苯氧基)甲基)苯甲腈和 N-(3-溴苄基)-4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苯胺,并对其进行了表征,揭示了它们的分子结构(通过 X 射线单晶衍射确定)与 DFT 计算结果一致。这突出了该化合物的稳定性和在各种应用中的潜力 (吴等人,2021 年)。

在硼化方法中的应用

- 对苯二氧杂硼环和频哪醇连续用于芳基溴化物的钯催化硼化的研究展示了 (4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)芳烃的高效合成,表明该化合物在高级有机合成方法中发挥的作用 (高木和山川,2013 年)。

药用应用

- 该化合物的衍生物已被研究用于癌症治疗中的光动力疗法的潜在应用,展示了其在新治疗剂开发中的相关性 (皮什金、坎波拉特和厄兹图尔克,2020 年)。

脂肪生成抑制

- 已合成 4,4,5,5-四甲基-2-(4-取代苯乙烯基苯基)-1,3,2-二氧杂硼环烷的新型衍生物,显示出对哺乳动物肝细胞中脂肪生成的抑制作用,表明其在降脂药物开发中的潜力 (Das 等人,2011 年)。

作用机制

安全和危害

属性

IUPAC Name |

4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO4S/c1-9-6-7-10(20(15,16)17)8-11(9)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRDKUEMSNLMHIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)S(=O)(=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methoxy-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide](/img/structure/B2545879.png)

![3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2545883.png)

![2H,3H,6H,7H,8H-indeno[5,6-b][1,4]dioxin-6-one](/img/structure/B2545886.png)

![6-((2,4-dichlorobenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2545887.png)

![N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2545890.png)

![(4Z)-4-benzylidene-2-[(2,4-dichlorophenyl)methoxy]isoquinoline-1,3-dione](/img/structure/B2545892.png)

![(5R,8S)-10-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2545894.png)